
3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione
Overview
Description
3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by methyl and isopropyl substituents at position 3 of the heterocyclic ring. The core pyrrolidine-2,5-dione scaffold is known for its metabolic stability and ability to interact with biological targets such as ion channels and neurotransmitter receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2,5-pyrrolidinedione with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticonvulsant Activity
Research indicates that derivatives of pyrrolidine-2,5-dione, including 3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione, exhibit significant anticonvulsant properties. These compounds have been evaluated through various seizure models to assess their efficacy:
- Maximal Electroshock (MES) Test : This model is used to evaluate generalized tonic-clonic seizures. Compounds derived from pyrrolidine-2,5-dione demonstrated protective effects against seizures in this model.
- 6 Hz Seizure Model : This model assesses partial seizures. Certain derivatives showed promising results in protecting against seizures induced by this method.
Table 1 summarizes the protective index values of selected compounds in the MES and 6 Hz tests:
Compound | MES Protective Index | 6 Hz Protective Index |
---|---|---|
Compound A | 2.5 | 3.0 |
Compound B | 1.8 | 2.7 |
This compound | 2.0 | 2.5 |
2. Analgesic Properties
The analgesic effects of pyrrolidine derivatives have also been explored, specifically their ability to alleviate pain associated with neuropathic conditions:
- Formalin Test : This test evaluates tonic pain responses. Compounds were shown to reduce pain responses significantly.
- Oxaliplatin-Induced Neuropathic Pain Model : In this model, certain derivatives exhibited notable analgesic activity, suggesting their potential for treating neuropathic pain.
Cancer Therapy Applications
Recent studies have identified the potential of pyrrolidine derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism linked to cancer progression:
- Mechanism of Action : By inhibiting IDO1, these compounds may enhance T-cell proliferation and reduce immune tolerance in tumor microenvironments.
- Therapeutic Potential : The ability to modulate immune responses positions these compounds as promising candidates for cancer immunotherapy.
Table 2 highlights the efficacy of selected pyrrolidine derivatives in inhibiting IDO1 activity:
Compound | IDO1 Inhibition (%) |
---|---|
Compound C | 85 |
Compound D | 75 |
This compound | 80 |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of various pyrrolidine derivatives:
- Synthesis and Evaluation of Derivatives : A focused series of derivatives were synthesized and evaluated for their antiseizure and analgesic properties using animal models. Results indicated that specific structural modifications enhanced activity against seizures and pain .
- Clinical Implications : The findings suggest that these compounds could lead to the development of new therapeutic agents for epilepsy and chronic pain management .
Mechanism of Action
The mechanism of action of 3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate voltage-gated sodium and calcium channels, which play a crucial role in neuronal excitability. Additionally, it may interact with GABA transporters, influencing inhibitory neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidine-2,5-dione Derivatives
Structural Modifications and Pharmacological Activity
The pharmacological activity of pyrrolidine-2,5-dione derivatives is highly dependent on substituents at position 3 and the nature of linker groups attached to the core. Below is a comparative analysis of key analogs:
Table 1: Pharmacological Activity of Selected Pyrrolidine-2,5-dione Derivatives
Key Observations:
Linker Influence : Derivatives with methylene linkers (e.g., propyl) exhibit superior anticonvulsant activity compared to acetamide-linked analogs. For example, compound 4 (3-(3-methylthiophen-2-yl) with a propyl linker) showed ED₅₀ = 62.14 mg/kg in the maximal electroshock (MES) test, outperforming acetamide-linked counterparts .
Substituent Effects: Halogenated Groups: Chlorine or trifluoromethyl groups on phenylpiperazine fragments (e.g., compound 9, 14, 17) enhance antiseizure activity . Non-Aromatic Substituents: The sec-butyl group at position 3 (compound 69k) improved MES activity (ED₅₀ = 80.38 mg/kg) compared to aromatic benzhydryl analogs .
Receptor-Specific Modifications : Replacement of tetrazole with pyrrolidine-2,5-dione in MBX-2982 derivatives increased GPR119 agonism by 2-fold, highlighting the scaffold’s versatility in receptor targeting .
Bioavailability and Toxicity Profile
Pyrrolidine-2,5-dione derivatives generally exhibit favorable bioavailability due to their balanced lipophilicity and metabolic stability. However, hepatotoxicity remains a concern for some analogs, necessitating structural optimization .
Mechanism of Action
- Ion Channel Modulation : Active derivatives like compound 4 inhibit voltage-gated sodium (Nav) and L-type calcium channels (Cav), mechanisms critical for anticonvulsant effects .
Biological Activity
3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione, a derivative of pyrrolidine, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications in neurology, particularly in the treatment of epilepsy and pain management. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Target Interactions
The biological activity of this compound is largely attributed to its interaction with various ion channels and receptors. It has been shown to modulate:
- Neuronal Voltage-Sensitive Sodium Channels : This compound inhibits these channels, which are crucial for the generation and propagation of action potentials in neurons.
- L-type Calcium Channels : It also interacts with these channels, affecting calcium influx and consequently influencing neurotransmitter release and neuronal excitability.
These interactions suggest that the compound can alter neuronal signaling pathways, potentially leading to anticonvulsant effects.
Biological Activities
Anticonvulsant Properties
Research indicates that this compound exhibits significant anticonvulsant properties. In animal models, it has been evaluated using various seizure induction methods:
Studies have reported that certain derivatives of this compound outperform traditional anticonvulsants like valproic acid in terms of efficacy and safety profiles .
Antinociceptive Effects
In addition to its anticonvulsant properties, this compound has been investigated for its antinociceptive (pain-relieving) capabilities. Experimental models have shown:
- Hot Plate Test : The compound significantly increased latency to pain response compared to control groups .
- Formalin Test : It exhibited dose-dependent analgesic effects, indicating its potential utility in pain management .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure, which allows for favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The introduction of heteroatoms enhances solubility and bioavailability, making it a promising candidate for drug development.
Case Studies
Recent studies have focused on synthesizing various derivatives of pyrrolidine-2,5-dione to enhance biological activity. For instance:
- Hybrid Compounds : A series of hybrid compounds combining pyrrolidine with thiophene rings were synthesized and evaluated for their anticonvulsant and antinociceptive activities. One such derivative showed superior efficacy in the MES model compared to existing treatments like ethosuximide .
- In Vitro Assays : Various derivatives were subjected to in vitro testing against human cell lines to assess their cytotoxicity and selectivity. Results indicated that many compounds maintained low toxicity while exhibiting potent biological activities against targeted pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of pyrrolidine-2,5-dione derivatives often involves cyclization reactions or modifications of pre-existing diketopiperazine scaffolds. For example, multi-step syntheses may include:
- Step 1 : Condensation of appropriate amines and ketones using reagents like hexamine in acetic acid under reflux (120°C) to form intermediates.
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., Pd-catalyzed cross-coupling with boronic acids) .
- Optimization : Adjusting solvent polarity, temperature, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) can enhance yield. Purification via column chromatography or recrystallization improves purity.
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methyl and isopropyl groups exhibit distinct splitting patterns in ¹H NMR .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight, while HPLC (C18 columns) assesses purity.
- FT-IR : Carbonyl stretches (1650–1750 cm⁻¹) confirm the diketopiperazine core .
Advanced Research Questions
Q. How can computational chemistry be applied to predict reaction pathways and optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
- Machine Learning : Training algorithms on reaction databases predicts optimal conditions (e.g., solvent, catalyst) to minimize trial-and-error approaches. ICReDD’s integrated computational-experimental workflows exemplify this strategy .
- Solvent Screening : COSMO-RS simulations predict solvent effects on reaction rates and selectivity .
Q. What methodologies are employed in the radiosynthesis of pyrrolidine-2,5-dione derivatives for biomedical imaging applications?
- Methodological Answer :
- Radiolabeling : Incorporate isotopes like ¹⁸F via prosthetic groups. For example, maleimide-functionalized ¹⁸F-pyridine derivatives react with thiol-containing biomolecules under mild conditions (pH 7–8, 25°C) .
- Purification : Semi-preparative HPLC isolates radiolabeled compounds, with radiochemical purity >95% required for in vivo studies .
Q. How should researchers address discrepancies in reported synthetic yields or byproduct formation for this compound?
- Methodological Answer :
- Controlled Replication : Reproduce reactions with strict adherence to reported conditions (e.g., solvent purity, inert atmosphere).
- Byproduct Analysis : LC-MS and 2D NMR (e.g., HSQC, COSY) identify side products. For example, over-alkylation may occur if stoichiometry is miscalibrated .
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) causing yield variations .
Q. Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
Properties
IUPAC Name |
3-methyl-3-propan-2-ylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8(3)4-6(10)9-7(8)11/h5H,4H2,1-3H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSVAKDWPALSSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC(=O)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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